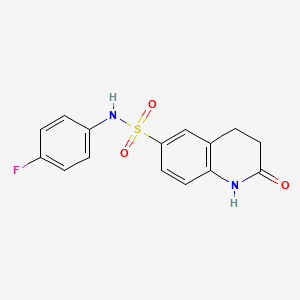
N-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide is a member of quinolines.
Aplicaciones Científicas De Investigación
Synthesis and Structural Properties
- Precursor to Biologically Active Substituted Quinolines: The title compound is used as a precursor for biologically active substituted quinolines. Its structure shares similarities with other N-phenylmethane sulfonamide derivatives, exhibiting specific geometric properties and forming a six-membered ring via intramolecular N—H⋯O hydrogen bonding (Zia-ur-Rehman et al., 2008).
Biological and Pharmacological Activities
Inhibitor of Tubulin Polymerization with Anti-Cancer Activity
Quinoline sulfonamide derivatives, including N-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide, show potential as inhibitors of tubulin polymerization, exhibiting strong inhibitory effects on cancer cell proliferation, notably in the HeLa cell line (Ma & Gong, 2022).
Synthesis of Fluorinated Isoquinolines and Quinolines
The compound is involved in the synthesis of fluorinated isoquinolines and quinolines, demonstrating high yields in specific chemical processes. These derivatives are significant in medicinal chemistry due to their unique properties (Ichikawa et al., 2006).
Antitumor Properties
The compound has been studied in the synthesis of various derivatives that exhibit selective in vitro inhibition of cancer cell lines, indicating its potential as an antitumor agent (McCarroll et al., 2007).
Cytotoxic Activity Against Cancer Cell Lines
It has been used to synthesize sulfonamide derivatives with significant cytotoxic activity against breast and colon cancer cell lines (Ghorab et al., 2015).
Chemical Transformations and Synthesis
Intermediates to Sulfonyl Derivatives
It serves as an intermediate in the production of heterocyclic sulfones, sulfonamides, and sulfonyl fluorides, playing a crucial role in medicinal chemistry (Patel, Laha, & Moschitto, 2022).
Synthesis of Quinolone Ring System
The compound is integral to the methods for synthesizing the quinolone ring system, a key structure in combating infections (Grohe, 1998).
Miscellaneous Applications
Fluorinating Agents
Utilized in oxidative fluorination reactions, the compound serves as a precursor for the production of 4-fluorophenyl sulfonamides (Buckingham et al., 2015).
Amylolytic Agents
Derivatives of this compound have been synthesized and shown to have significant activity as amylolytic agents against certain fungi (Makki, Bakhotmah, & Abdel-Rahman, 2012).
Propiedades
Nombre del producto |
N-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide |
|---|---|
Fórmula molecular |
C15H13FN2O3S |
Peso molecular |
320.3 g/mol |
Nombre IUPAC |
N-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-quinoline-6-sulfonamide |
InChI |
InChI=1S/C15H13FN2O3S/c16-11-2-4-12(5-3-11)18-22(20,21)13-6-7-14-10(9-13)1-8-15(19)17-14/h2-7,9,18H,1,8H2,(H,17,19) |
Clave InChI |
BANOCBYMYBHZCK-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC2=C1C=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F |
Solubilidad |
48.1 [ug/mL] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



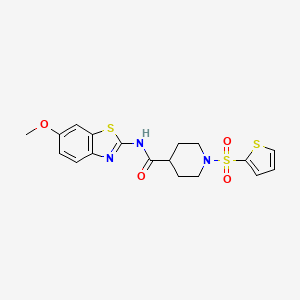
![(E)-N-(benzimidazol-1-yl)-1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methanimine](/img/structure/B1241902.png)
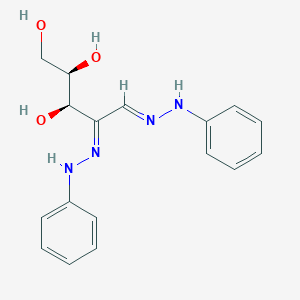
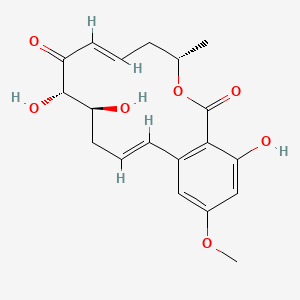
![(2R,3S,4R,5S,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,8,10,12,14-heptamethyl-1-oxa-7-azacyclopentadecan-15-one](/img/structure/B1241909.png)
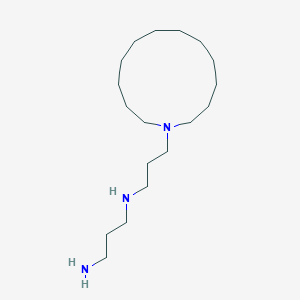
![1-cyclopropyl-7-[(2S)-2-[(dimethylamino)methyl]morpholin-4-yl]-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B1241912.png)
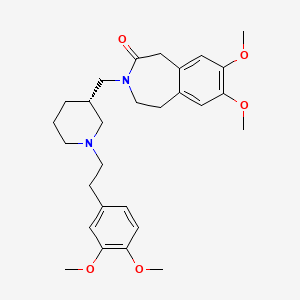
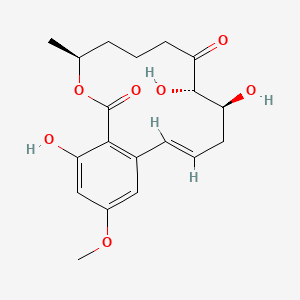
![1,5,7,9,11,14-Hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid](/img/structure/B1241916.png)
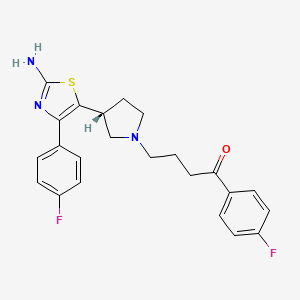
![2-methoxy-3,5-dimethyl-6-[(1R,2'R,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one](/img/structure/B1241920.png)
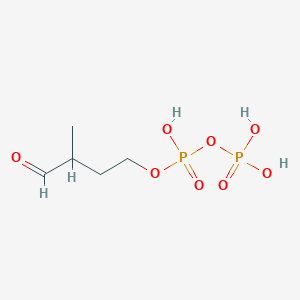
![(2S)-2-amino-N-[3-(3-aminopropylamino)propyl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1241923.png)